molecular formula C20H20N2O6S2 B5693681 N,N'-dibenzoylcystine

N,N'-dibenzoylcystine

Cat. No.: B5693681
M. Wt: 448.5 g/mol
InChI Key: GUTXMPQWQSOAIY-UHFFFAOYSA-N
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Description

N,N’-dibenzoylcystine is a chemical compound with the molecular formula C20H20N2O6S2. It is known for its role as a chiral auxiliary in asymmetric synthesis, particularly in the reduction of ketones. This compound is characterized by its ability to form optically active secondary alcohols with high enantiomeric excesses when used in conjunction with lithium borohydride .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-dibenzoylcystine can be synthesized through the oxidation of disulfides. One common method involves the use of hydrogen peroxide in the presence of a cyclic seleninate ester catalyst. This method is valued for its mild conditions and the ability to produce thiolsulfinates as the principal products .

Industrial Production Methods

While specific industrial production methods for N,N’-dibenzoylcystine are not extensively documented, the synthesis typically involves standard organic synthesis techniques. The compound is often prepared in research laboratories for use in various chemical reactions and studies .

Chemical Reactions Analysis

Types of Reactions

N,N’-dibenzoylcystine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and cyclic seleninate ester catalyst.

    Reduction: Lithium borohydride and t-butyl alcohol.

Major Products Formed

Mechanism of Action

The mechanism by which N,N’-dibenzoylcystine exerts its effects involves its role as a chiral auxiliary. In asymmetric synthesis, it facilitates the enantioselective reduction of ketones by forming a complex with lithium borohydride. This complex then selectively reduces the ketone to form an optically active secondary alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-dibenzoylcystine is unique due to its ability to act as a chiral auxiliary in asymmetric synthesis, particularly in the reduction of ketones. This property makes it valuable in the production of optically active compounds with high enantiomeric excesses, which is not commonly observed in its similar compounds .

Properties

IUPAC Name

2-benzamido-3-[(2-benzamido-2-carboxyethyl)disulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTXMPQWQSOAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947990
Record name N,N'-Bis[hydroxy(phenyl)methylidene]cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25129-20-8
Record name N,N'-Dibenzoylcystine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025129208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-Bis[hydroxy(phenyl)methylidene]cystine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-dibenzoyl-L-cystine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N'-dibenzoylcystine interact with lithium borohydride to facilitate enantioselective reduction?

A: While the exact mechanism is not fully elucidated in the provided papers, this compound acts as a chiral ligand, coordinating to lithium borohydride. [, , , ] This coordination creates a chiral environment around the reducing agent. This chiral complex then interacts with the ketone substrate, directing the hydride transfer to occur preferentially from one face of the carbonyl group, leading to enantioselective formation of the chiral alcohol. [, ]

Q2: What types of ketones have been successfully reduced using this compound and lithium borohydride?

A: Research demonstrates the successful enantioselective reduction of various ketones, including aromatic ketones, α,β-unsaturated ketones, β-halogenoketones, α- and β-aminoketones, pyridyl ketones, and β-ketoesters. [, , , , , ] This suggests a broad applicability of this chiral reducing system for diverse substrates.

Q3: What is the role of t-butyl alcohol in the enantioselective reduction process?

A: t-butyl alcohol, often used in conjunction with this compound and lithium borohydride, likely acts as a proton source. [, , ] It may also influence the solubility and reactivity of the lithium borohydride complex and modify the reaction medium's polarity, potentially enhancing the enantioselectivity of the reduction.

Q4: Are there any structural characterizations of this compound available?

A4: While the provided abstracts do not detail spectroscopic data, this compound's molecular formula is C20H18N2O6S2, and its molecular weight is 446.5 g/mol. Information on its structural characterization could be obtained through spectroscopic techniques like NMR and IR.

Q5: Are there any known studies on the stability of this compound under various conditions?

A: One study describes the oxidation of this compound dimethyl ester to the corresponding thiolsulfinate using hydrogen peroxide and a cyclic seleninate ester catalyst. [] This indicates its susceptibility to oxidation under certain conditions. Further investigation is needed to determine its stability under various reaction conditions and storage.

Q6: What are the future directions for research on this compound in asymmetric synthesis?

A: Future research could focus on elucidating the precise mechanism of the chiral induction, expanding the substrate scope, and optimizing reaction conditions for enhanced enantioselectivity. [, , , , , ] Exploring its application in other asymmetric transformations beyond reduction, such as aldol reactions or Diels-Alder reactions, could also be of interest.

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